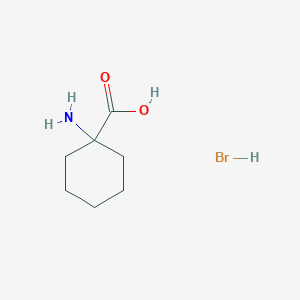
1-aminocyclohexane-1-carboxylic acid;hydrobromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Aminocyclohexane-1-carboxylic acid; hydrobromide is a compound that belongs to the class of α-amino acids. It is characterized by a cyclohexane ring substituted with an amino group and a carboxylic acid group at the same carbon atom. This compound is also known by its synonym, homocycloleucine .
Preparation Methods
The synthesis of 1-aminocyclohexane-1-carboxylic acid typically involves the following steps :
Starting Material: Cyclohexanone is used as the starting material.
Formation of Aminocyclohexanone: Cyclohexanone is reacted with ammonium chloride and ammonia in ethanol and water to form aminocyclohexanone.
Cyanation: The aminocyclohexanone is then treated with sodium cyanide to form aminocyclohexyl cyanide.
Hydrolysis: The aminocyclohexyl cyanide is hydrolyzed using hydrochloric acid to yield 1-aminocyclohexane-1-carboxylic acid.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring higher yields and purity.
Chemical Reactions Analysis
1-Aminocyclohexane-1-carboxylic acid undergoes various chemical reactions :
Oxidation: It can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into cyclohexylamine derivatives.
Substitution: It can undergo substitution reactions where the amino or carboxylic groups are replaced by other functional groups.
Peptide Synthesis: It is commonly used in peptide synthesis due to its ability to form stable peptide bonds.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions.
Scientific Research Applications
1-Aminocyclohexane-1-carboxylic acid has several applications in scientific research :
Chemistry: It is used as a building block in organic synthesis and peptide synthesis.
Biology: It is studied for its role in protein structure and function due to its unique cyclic structure.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in drug design and development.
Industry: It is used in the production of various chemical intermediates and specialty chemicals.
Mechanism of Action
The mechanism of action of 1-aminocyclohexane-1-carboxylic acid involves its interaction with biological molecules . As an amino acid derivative, it can be incorporated into peptides and proteins, affecting their structure and function. Its cyclic structure imposes conformational constraints, which can influence the biological activity of the peptides it is part of.
Comparison with Similar Compounds
1-Aminocyclohexane-1-carboxylic acid is unique due to its cyclic structure . Similar compounds include:
Cycloleucine: Another cyclic amino acid with similar properties.
1-Amino-1-cyclobutanecarboxylic acid: A smaller ring structure with different conformational constraints.
1-Amino-1-cyclopropanecarboxylic acid: An even smaller ring structure, leading to different chemical reactivity and biological activity.
These compounds share some chemical properties but differ in their ring size and resulting biological effects.
Properties
Molecular Formula |
C7H14BrNO2 |
|---|---|
Molecular Weight |
224.10 g/mol |
IUPAC Name |
1-aminocyclohexane-1-carboxylic acid;hydrobromide |
InChI |
InChI=1S/C7H13NO2.BrH/c8-7(6(9)10)4-2-1-3-5-7;/h1-5,8H2,(H,9,10);1H |
InChI Key |
ZSGUQVJFFAYNPL-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)(C(=O)O)N.Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



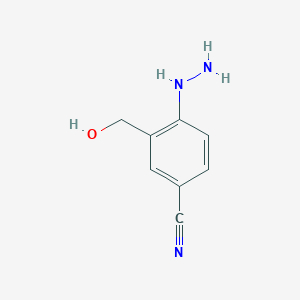

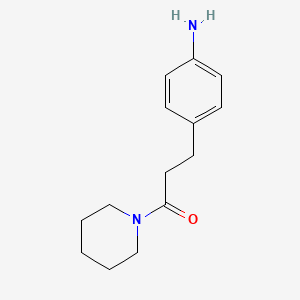
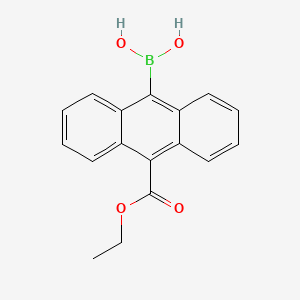
![2-(7-Azaspiro[3.5]nonan-1-yl)isoindoline-1,3-dione](/img/structure/B14037142.png)
![10,10-Difluoro-2-(3-methoxybenzyl)-2,8-diazaspiro[5.5]undecan-1-one hydrochloride](/img/structure/B14037143.png)
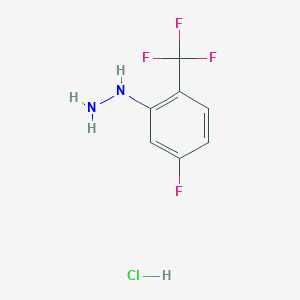
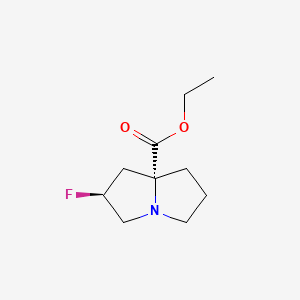
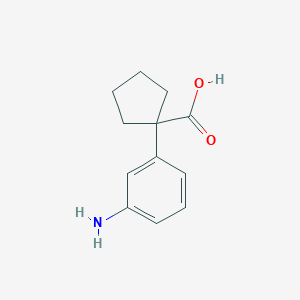
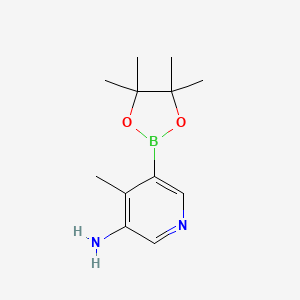


![4-[Carboxy-(4-fluorophenyl)methyl]piperazine-1-carboxylic acid tert-butyl ester hydrochloride](/img/structure/B14037183.png)
